molecular formula C8H15NO3 B8291357 Ethyl 2-amino-4-methyl-3-oxopentanoate

Ethyl 2-amino-4-methyl-3-oxopentanoate

Cat. No.: B8291357
M. Wt: 173.21 g/mol
InChI Key: DGHNORVAQRVHDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-3-oxopentanoate (IUPAC name) is a β-keto ester derivative featuring an amino group at the C2 position and a methyl substituent at the C4 position. This compound is structurally characterized by its pentanoate backbone with a ketone at C3 and an ethyl ester group at the terminal carboxylate. It is also known by multiple synonyms, including Ethyl 4-Methyl-3-oxopentanoate, NSC 62029, and γ,γ-Dimethylacetoacetic Acid Ethyl Ester .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-amino-4-methyl-3-oxopentanoate

InChI

InChI=1S/C8H15NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4,9H2,1-3H3

InChI Key

DGHNORVAQRVHDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₈H₁₃NO₃
  • Functional Groups: Amino (-NH₂), ketone (-CO-), and ethyl ester (-COOEt).
  • Applications: Primarily used in organic synthesis as a precursor for heterocyclic compounds and bioactive molecules. Its amino and keto groups make it a versatile intermediate in nucleophilic substitution and condensation reactions.

Comparison with Structurally Similar Compounds

Ethyl 3-Azido-4-Oxopentanoate (C₇H₁₁N₃O₃)

  • Structural Differences: Replaces the C2 amino group with an azido (-N₃) group.
  • Synthesis: Prepared via nucleophilic displacement of ethyl 3-bromo-4-oxopentanoate with sodium azide. Prolonged heating during synthesis leads to decomposition into ethyl 3-amino-4-oxopentanoate via nitrogen elimination .
  • Reactivity: The azido group facilitates click chemistry or Staudinger reactions, unlike the amino group in the target compound, which is more nucleophilic.

(Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate (C₇H₁₁NO₃)

  • Structural Differences: Features a conjugated enone system (C2-C3 double bond) and an amino group at C3.
  • Synthesis: Derived from ethyl 3-azido-4-oxopentanoate via reaction with acetaldehyde (MeCHO), leading to a stereoselective enamine formation .
  • Reactivity : The α,β-unsaturated ketone enhances electrophilicity, enabling Diels-Alder or Michael addition reactions, unlike the saturated backbone of the target compound.

Ethyl 2-Methyl-3-Ethoxycarbonyl-4-Oxopentanoate (C₁₁H₁₈O₅)

  • Structural Differences : Contains an ethoxycarbonyl (-COOEt) group at C3 and a methyl group at C2.
  • Synthesis : Reported in classical organic chemistry literature via Claisen condensation or alkylation of ethyl acetoacetate derivatives .
  • Applications : Used in the synthesis of γ-lactams and cyclic ketones, leveraging its dual ester and ketone functionalities.

Ethyl 2-Acetyl-3-Oxopentanoate (C₉H₁₄O₄)

  • Structural Differences: Substitutes the C2 amino group with an acetyl (-COCH₃) group.
  • Reactivity: The acetyl group enhances electrophilic character at C3, favoring aldol condensations, whereas the amino group in the target compound directs reactivity toward amination or Schiff base formation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Key Reactivity/Applications
Ethyl 2-Amino-4-Methyl-3-Oxopentanoate C₈H₁₃NO₃ C2-NH₂, C4-CH₃ Azide displacement followed by reduction Nucleophilic substitutions, heterocycles
Ethyl 3-Azido-4-Oxopentanoate C₇H₁₁N₃O₃ C3-N₃ SN2 reaction with NaN₃ Click chemistry intermediates
(Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate C₇H₁₁NO₃ C2-C3 double bond, C3-NH₂ Enamine formation from azide Conjugate addition, cycloadditions
Ethyl 2-Methyl-3-Ethoxycarbonyl-4-Oxopentanoate C₁₁H₁₈O₅ C2-CH₃, C3-COOEt Claisen condensation γ-Lactam synthesis
Ethyl 2-Acetyl-3-Oxopentanoate C₉H₁₄O₄ C2-COCH₃ Acetylation of β-keto esters Aldol reactions, diketone derivatives

Key Research Findings

  • Amino vs. Azido Groups: The amino group in this compound enhances nucleophilicity, making it superior for synthesizing amino-functionalized heterocycles compared to azido analogs, which require additional steps for conversion .
  • Steric Effects : The C4 methyl group in the target compound introduces steric hindrance, reducing reactivity at C3 compared to unsubstituted analogs like ethyl acetoacetate .
  • Thermal Stability: Unlike ethyl 3-azido-4-oxopentanoate, the target compound is stable under reflux conditions, avoiding decomposition pathways observed in azido derivatives .

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